molecular formula C32H32N4O3S B11520481 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11520481
M. Wt: 552.7 g/mol
InChI Key: XRSQBZCZCRDAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a cyano group, methoxyphenyl, methyl, phenyl, and carbamoylmethylsulfanyl groups attached to a dihydropyridine carboxamide core. Its intricate structure allows it to participate in various chemical reactions and makes it a valuable compound in multiple fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the dihydropyridine core, followed by the introduction of various substituents through a series of reactions such as nucleophilic substitution, acylation, and sulfonation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

    Hydrolysis: The compound can undergo hydrolysis to break down into simpler components.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • 5-CYANO-2-METHYL-4-PHENYL-6-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H32N4O3S

Molecular Weight

552.7 g/mol

IUPAC Name

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C32H32N4O3S/c1-20(2)22-14-16-24(17-15-22)35-28(37)19-40-32-25(18-33)30(23-10-6-5-7-11-23)29(21(3)34-32)31(38)36-26-12-8-9-13-27(26)39-4/h5-17,20,30,34H,19H2,1-4H3,(H,35,37)(H,36,38)

InChI Key

XRSQBZCZCRDAMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)C(C)C)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.